4-Methyl-umbelliferyl-N-acetyl-chitobiose

Descripción general

Descripción

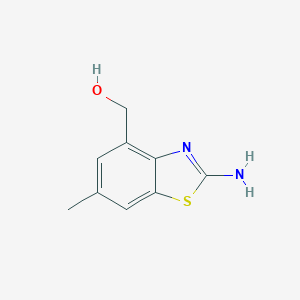

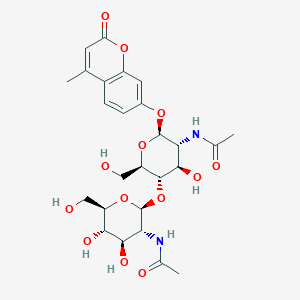

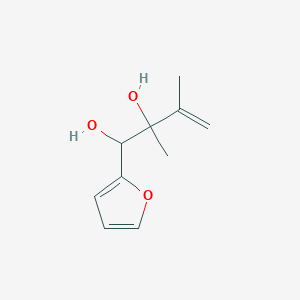

4-Methyl-umbelliferyl-N-acetyl-chitobiose is a compound with the molecular formula C26H34N2O13 . It is also known by other names such as 4-METHYL-UMBELLIFERYL-N-ACETYL-CHITOBIOSE, 4-Mudacb, and 4-Methylumbelliferyl-N,N-diacetylchitobioside . This compound belongs to the class of organic compounds known as coumarin glycosides, which are aromatic compounds containing a carbohydrate moiety glycosidically bound to a coumarin moiety .

Molecular Structure Analysis

The molecular structure of 4-Methyl-umbelliferyl-N-acetyl-chitobiose includes a coumarin moiety and a carbohydrate moiety . The compound has a molecular weight of 582.6 g/mol .Chemical Reactions Analysis

4-Methyl-umbelliferyl-N-acetyl-chitobiose is a fluorogenic substrate for chitinases and chitobiosidases . It is cleaved by these enzymes to release the fluorescent moiety 4-MU . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-umbelliferyl-N-acetyl-chitobiose include a molecular weight of 582.6 g/mol and a molecular formula of C26H34N2O13 . The compound is a fluorogenic substrate for certain enzymes, and its fluorescence properties are pH-dependent .Aplicaciones Científicas De Investigación

Enzymology Research

4-Methyl-umbelliferyl-N-acetyl-chitobiose: is utilized as a fluorogenic substrate in enzymology studies. It’s particularly used to assay the activity of enzymes like chitinases, which catalyze the hydrolysis of chitin. Upon enzymatic action, this compound releases a fluorescent product, methylumbelliferone, allowing researchers to measure enzyme activity quantitatively .

Pharmaceutical Development

In pharmaceutical research, this compound aids in the development of drugs targeting bacterial cell walls and fungal infections. As an analog of chitin, it helps in screening potential inhibitors of chitin-related metabolic pathways, crucial for the survival of various pathogens .

Medical Diagnostics

4-Methyl-umbelliferyl-N-acetyl-chitobiose: serves as a diagnostic tool in medical labs. Its breakdown by specific enzymes in biological samples can be measured, providing insights into conditions like Gaucher’s disease and other lysosomal storage disorders where such enzyme activities are compromised .

Biochemical Studies

This compound is significant in biochemical studies for understanding the mechanism of action of lysozymes, enzymes that protect against bacterial infection. By studying its interaction with lysozymes, researchers can gain insights into immune responses and bacterial resistance mechanisms .

Industrial Applications

In industrial settings, 4-Methyl-umbelliferyl-N-acetyl-chitobiose is used to monitor the efficiency of chitinase-producing microorganisms. These microorganisms are employed in bioconversion processes to convert chitinous waste into valuable products .

Environmental Monitoring

Environmental scientists use this compound to track chitinase activity in various ecosystems. This activity is an indicator of the biological degradation of chitin-containing materials, which is essential for nutrient cycling and maintaining ecological balance .

Mecanismo De Acción

Target of Action

The primary target of 4-Methyl-umbelliferyl-N-acetyl-chitobiose is Lysozyme C , a human enzyme . Lysozyme C plays a crucial role in the immune system, where it functions as an antibacterial enzyme.

Mode of Action

4-Methyl-umbelliferyl-N-acetyl-chitobiose is a fluorogenic substrate for chitinases and chitobiosidases . It interacts with these enzymes, which cleave the compound to release the fluorescent moiety 4-Methylumbelliferone (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .

Biochemical Pathways

The compound is involved in the biochemical pathways related to the degradation of chitin, a long-chain polymer of N-acetylglucosamine, a derivative of glucose. When 4-Methyl-umbelliferyl-N-acetyl-chitobiose is cleaved by chitinases and chitobiosidases, it releases 4-MU, indicating the presence and activity of these enzymes .

Result of Action

The cleavage of 4-Methyl-umbelliferyl-N-acetyl-chitobiose by chitinases and chitobiosidases results in the release of the fluorescent moiety 4-MU . This fluorescence can be detected and measured, providing a quantitative readout of enzyme activity.

Action Environment

The action of 4-Methyl-umbelliferyl-N-acetyl-chitobiose is influenced by environmental factors such as pH. The fluorescence of the released 4-MU is pH-dependent, with different excitation maxima at low and high pH . This suggests that the efficacy and stability of the compound, and thus its ability to act as a substrate for chitinases and chitobiosidases, may vary depending on the pH of the environment.

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O13/c1-10-6-18(33)38-15-7-13(4-5-14(10)15)37-25-20(28-12(3)32)23(36)24(17(9-30)40-25)41-26-19(27-11(2)31)22(35)21(34)16(8-29)39-26/h4-7,16-17,19-26,29-30,34-36H,8-9H2,1-3H3,(H,27,31)(H,28,32)/t16-,17-,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSFMJHZUCSEHU-JYGUBCOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201881 | |

| Record name | 4-Methylumbelliferyl-N,N-diacetylchitobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-umbelliferyl-N-acetyl-chitobiose | |

CAS RN |

53643-12-2 | |

| Record name | 4-Methylumbelliferyl-N,N-diacetylchitobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053643122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-methyl-umbelliferyl-N-acetyl-chitobiose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylumbelliferyl-N,N-diacetylchitobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLUMBELLIFERYL .BETA.-D-NN'-DIACETYLCHITOBIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYW68VG2T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

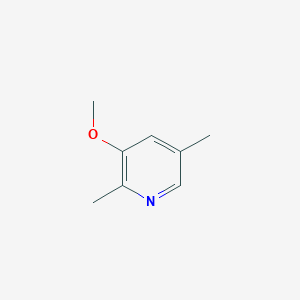

![Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate](/img/structure/B19668.png)